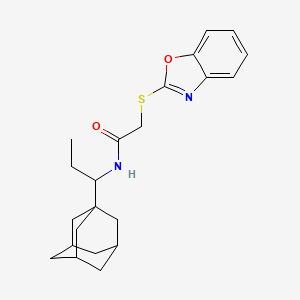![molecular formula C18H12FN3O4 B15003099 4-(3-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B15003099.png)
4-(3-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one is a heterocyclic compound that features a pyranopyrazole core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine and nitro groups on the phenyl rings can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-(3-nitrophenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with 3-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyranopyrazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).
Major Products
Reduction: 4-(3-aminophenyl)-3-(3-nitrophenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-(3-nitrophenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of the fluorine and nitro groups can enhance binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar compounds include other pyranopyrazole derivatives with different substituents on the phenyl rings. These compounds can be compared based on their chemical properties, biological activities, and potential applications. For example:
4-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
4-(3-Methylphenyl)-3-(3-nitrophenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of 4-(3-fluorophenyl)-3-(3-nitrophenyl)-1H,4H,5H,6H-pyrano[2,3-c]pyrazol-6-one lies in the specific combination of fluorine and nitro groups, which can impart distinct chemical and biological properties compared to other derivatives.
Properties
Molecular Formula |
C18H12FN3O4 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C18H12FN3O4/c19-12-5-1-3-10(7-12)14-9-15(23)26-18-16(14)17(20-21-18)11-4-2-6-13(8-11)22(24)25/h1-8,14H,9H2,(H,20,21) |
InChI Key |
ZTQHLXLQBQIWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B15003021.png)
![4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B15003022.png)
![1-methyl-4-(3-nitrophenyl)-6-(propan-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003030.png)
![2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15003038.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003045.png)
![N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B15003053.png)
![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003067.png)
![4-{4-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B15003070.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B15003074.png)
![3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B15003076.png)
![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15003093.png)
![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-2-yl-](/img/structure/B15003096.png)
